(5Z)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through nitration and chlorination reactions. The thiazolidinone core is then constructed via cyclization reactions involving thiourea and appropriate aldehydes under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological processes.
Medicine
Medicinal chemistry applications include the development of new drugs. The compound’s structure is investigated for its potential to interact with biological targets, such as enzymes or receptors, making it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes and polymers.
Mechanism of Action
The mechanism by which (5Z)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features, such as the presence of chlorine atoms and aromatic rings.
Thiazolidinones: Compounds with the thiazolidinone core are structurally similar and share some chemical properties.
Uniqueness
What sets (5Z)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one apart is its combination of a furan ring, a nitrophenyl group, and a thiazolidinone moiety. This unique combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H7ClN2O4S2 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H7ClN2O4S2/c15-10-3-1-7(17(19)20)5-9(10)11-4-2-8(21-11)6-12-13(18)16-14(22)23-12/h1-6H,(H,16,18,22)/b12-6- |
InChI Key |
YCQNONXHICAOQA-SDQBBNPISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Cl |
Origin of Product |
United States |
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